Geranyl β-D-glucopyranoside is a naturally occurring monoterpene glycoside found in various plant species, including tea leaves (Camellia sinensis) [, , , , ], grapes [, ], Pelargonium graveolens [], and Rosa dilecta []. It belongs to the class of glycosides, specifically O-glycosides, where the aglycone (non-sugar) part is geraniol, a monoterpene alcohol, linked to a β-D-glucopyranose sugar moiety via a glycosidic bond [, , , ].
Geranyl β-D-glucopyranoside serves as an important aroma precursor in various plants, contributing to the characteristic flavors and fragrances of these species [, , , , , ]. It is odorless and tasteless in its glycosylated form but can be hydrolyzed to release the fragrant geraniol upon enzymatic or chemical treatments [, , , ]. This property makes geranyl β-D-glucopyranoside a significant contributor to the overall sensory profile of plants, particularly in the context of food and beverages like wine and tea.
Alternatively, enzymatic synthesis offers a greener and potentially more efficient approach. Sucrose phosphorylase (SP) has been successfully employed in biphasic systems to catalyze the transfer of glucose from sucrose to geraniol, yielding geranyl α-D-glucopyranoside []. This method takes advantage of the transglycosylation activity of SP and benefits from the use of a biphasic system (buffer/ethyl acetate) to overcome solubility issues and enzyme inhibition often encountered with cosolvent systems.
Geranyl β-D-glucopyranoside can undergo hydrolysis under acidic conditions, leading to the cleavage of the glycosidic bond and the release of geraniol and glucose [, ]. The rate of hydrolysis is influenced by factors like pH, temperature, and the presence of catalysts.
Pyrolysis of geranyl β-D-glucopyranoside at elevated temperatures (300-400°C) also results in the cleavage of the glycosidic bond, releasing geraniol as the primary product []. The process also generates by-products, the nature and quantity of which depend on the pyrolysis temperature.
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